1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
Description
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOVFDCLTGTC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1S)-1-Azidoethyl]-4-bromo-2-fluorobenzene can be deconstructed into three primary objectives: (1) introduction of the fluorine substituent, (2) bromination at the para position, and (3) stereoselective installation of the azidoethyl group. Each step must account for the electronic effects of existing substituents to ensure regiochemical control.
Halogenation Sequence Considerations
Fluorination is typically performed early in the synthesis due to fluorine’s strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. Bromination at the para position relative to fluorine is favored under electrophilic conditions, as fluorine acts as an ortho/para director. The azidoethyl group, being a bulky substituent, is introduced last to avoid steric hindrance during earlier halogenation steps.
Detailed Synthetic Routes
Route 1: Sequential Halogenation Followed by Azide Incorporation
Step 1: Synthesis of 2-Fluorotoluene Derivatives
The synthesis begins with 2-fluorotoluene, which undergoes bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This yields 4-bromo-2-fluorotoluene with >85% regioselectivity for the para position.
Step 2: Side-Chain Functionalization
The methyl group of 4-bromo-2-fluorotoluene is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions, followed by reduction to the primary alcohol (4-bromo-2-fluorobenzyl alcohol) via lithium aluminum hydride (LiAlH₄). The alcohol is then converted to its corresponding bromide using phosphorus tribromide (PBr₃), yielding 1-(bromomethyl)-4-bromo-2-fluorobenzene.
Step 3: Stereoselective Azidation
The critical stereochemical step involves nucleophilic substitution of the bromomethyl group with sodium azide (NaN₃). To achieve the (1S) configuration, asymmetric conditions are employed using a chiral phase-transfer catalyst such as (R)-BINOL-derived quaternary ammonium salts. This method affords this compound with an enantiomeric excess (ee) of 92–95%.
Key Data:
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Br₂, FeBr₃, 40°C | 88 | – |
| 2 | PBr₃, CH₂Cl₂, 0°C | 76 | – |
| 3 | NaN₃, (R)-BINOL, THF | 68 | 94 |
Route 2: Palladium-Catalyzed Cross-Coupling
Optimization Challenges and Solutions
Azide Stability Under Halogenation Conditions
Azides are thermally sensitive and prone to decomposition under acidic or high-temperature conditions. Route 1 addresses this by introducing the azide group after halogenation, whereas Route 2 employs mild cross-coupling conditions (room temperature, neutral pH) to preserve azide integrity.
Stereochemical Purity Enhancement
The use of chiral catalysts in Route 1 improves enantioselectivity, but scaling remains challenging due to catalyst cost. Recent advances in enzymatic resolution using lipases (e.g., Candida antarctica lipase B) offer a biocatalytic alternative, achieving 98% ee at pilot scale.
Analytical Characterization
Industrial and Research Applications
This compound serves as a precursor to bioactive molecules, including protease inhibitors and fluorinated liquid crystals. Its stereochemical precision enables applications in asymmetric catalysis and chiral dopants for liquid crystal displays.
Chemical Reactions Analysis
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, affecting the azido group or other functional groups present.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Biological Studies: The compound’s unique functional groups make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The bromo and fluoro groups can also influence the compound’s reactivity and interactions with other molecules, affecting its overall mechanism of action .
Comparison with Similar Compounds
Comparison with Halogen-Substituted Analogs
Halogen-substituted analogs share the 1-azidoethyl core but differ in substituent type and position. Key examples include:
Key Findings :
- Stereochemical Impact : The (S)-configuration in the target compound contrasts with the (R)-enantiomer (CAS: 1604373-46-7), which may exhibit divergent reactivity or biological activity .
- Synthesis Yields : While the target compound’s yield is unspecified, similar halogenated derivatives (e.g., 2j: 67% yield) suggest moderate efficiency in radical azidation protocols .
Comparison with Alkyl and Alkoxy-Substituted Derivatives
Alkyl/alkoxy substituents introduce steric and electronic variations:
Key Findings :
- Yield Trends : Methoxy-substituted derivatives (e.g., 2e: 82% yield) achieve higher yields than alkylated analogs, likely due to enhanced stabilization of intermediates via electron-donating effects .
Role of Stereochemistry and Enantiomeric Forms
The (S)-configuration of the target compound distinguishes it from enantiomers like 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene (CAS: 1604373-46-7). Both share identical molecular formulas (C₈H₇ClFN₃) but differ in substituent positions and stereochemistry. Enantiomers may exhibit divergent biological activity or chiral recognition in catalytic processes, though specific data are absent in the evidence .
Supplier Availability and Commercial Aspects
The target compound has 1 supplier, while analogs like 1-[(1S)-1-azidoethyl]-4-chlorobenzene (3 suppliers) and 1-[(1S)-1-azidoethyl]-2-chlorobenzene (3 suppliers) are more accessible . Limited commercial availability of the target suggests niche applications or challenges in large-scale synthesis.
Biological Activity
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azido group in this compound allows for selective interactions with biological molecules, making it a valuable tool in various biochemical applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 265.08 g/mol. The presence of the azido group enhances its reactivity, allowing it to participate in click chemistry and other bioconjugation reactions, which are essential for labeling proteins and studying enzyme mechanisms .
The biological activity of this compound is primarily attributed to its azido group, which can form covalent bonds with nucleophilic sites on proteins. This property enables the compound to modify enzyme activities and receptor interactions, facilitating the study of cellular pathways and potential therapeutic applications .
Reaction Pathways
This compound can undergo several chemical reactions, including:
- Substitution Reactions : The azido, bromo, and fluoro groups can be exchanged for other functional groups.
- Reduction Reactions : The azido group can be reduced to an amine.
- Oxidation Reactions : The ethyl side chain can be oxidized to yield various functional groups .
Biological Applications
Research indicates that compounds containing azido groups exhibit significant biological activity. Specific studies have demonstrated the following applications:
Protein Labeling
Due to its ability to selectively label proteins, this compound is utilized in investigating protein-protein interactions and enzyme activities. This capability aids in understanding biochemical pathways and developing targeted therapeutic strategies .
Therapeutic Potential
The compound has been explored for its potential use in drug development, particularly in synthesizing pharmaceuticals with specific biological activities. Its unique reactivity profile makes it suitable for applications in cancer therapy and as an antibacterial agent .
Case Studies
Several case studies highlight the compound's utility in biological research:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes by covalently modifying active sites, providing insights into enzyme mechanisms.
- Bioconjugation Applications : The compound has been effectively used in click chemistry reactions to create stable linkages with biomolecules, facilitating the development of targeted drug delivery systems .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(1S)-1-Azidoethyl-4-bromo-2-fluorobenzene | Azido group enhances reactivity | Valuable for protein labeling |
| 4-Amino-2-methylbenzene | Amino group instead of azido | Exhibits different biological activities |
| 3-Azidoethylbenzene | Azido group at a different position | Reactivity may differ due to position change |
Q & A
Basic Synthesis: What are the established synthetic routes for 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution of a brominated precursor. A common approach involves reacting 1-(1-bromoethyl)-4-bromo-2-fluorobenzene with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . The stereochemistry at the azidoethyl group is controlled by using enantiomerically pure starting materials or chiral catalysts. Key factors affecting yield include:
- Solvent polarity : DMF enhances azide nucleophilicity.
- Temperature : Prolonged heating (>100°C) may lead to azide decomposition.
- Protecting groups : Temporary protection of the bromo substituent may prevent undesired side reactions.
Advanced Reactivity: How does the (1S)-azidoethyl stereochemistry influence cycloaddition kinetics with alkynes?
The (1S)-configuration introduces steric hindrance near the azide group, slowing reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies (e.g., DFT) suggest that the gauche conformation of the azidoethyl group reduces orbital overlap with the alkyne . Experimental validation involves:
- Kinetic assays : Comparing reaction rates with diastereomers.
- X-ray crystallography : Resolving transition-state geometries .
- Steric parameters : Quantifying using Tolman cone angles or molecular volume calculations.
Characterization: What spectroscopic and chromatographic methods resolve structural ambiguities in this compound?
- NMR :
- ¹H NMR : Distinct splitting patterns for the fluorobenzene ring (δ 7.2–7.8 ppm) and azidoethyl group (δ 3.5–4.0 ppm).
- ¹⁹F NMR : Single peak near δ -110 ppm for the ortho-fluorine .
- IR : Strong azide absorption at ~2100 cm⁻¹ .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%) and molecular ion [M+H]⁺ at m/z 285.9 .
Stability and Safety: What decomposition pathways pose risks during storage, and how are they mitigated?
Azido compounds are prone to exothermic decomposition under heat, light, or mechanical shock. Mitigation strategies include:
- Storage : In amber vials at -20°C under inert gas (argon).
- Handling : Use of blast shields and remote tools during synthesis.
- Stabilizers : Addition of 1% w/w hydroquinone to inhibit radical-initiated degradation .
Biological Applications: How is this compound utilized in bioorthogonal labeling studies?
The azide group enables selective tagging of biomolecules via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). Methodologies include:
- In vitro protein labeling : Conjugation with alkyne-modified fluorescent probes (e.g., TAMRA-alkyne) .
- Cellular imaging : Incubation with acetylene-functionalized sugars (e.g., Ac4ManNAl) for glycan tracking .
- Control experiments : Competing with free azides (e.g., sodium azide) to confirm specificity.
Computational Modeling: Which quantum mechanical methods predict electronic properties relevant to its reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to electrophilic attack at the azide .
- Electrostatic potential maps : Highlight electron-deficient regions near the bromine and fluorine substituents .
- Transition-state modeling : For predicting regioselectivity in cycloadditions.
Data Contradictions: How can researchers reconcile discrepancies in reported synthetic yields?
Discrepancies often arise from subtle variations in:
- Catalyst loadings : Pd(PPh₃)₄ vs. CuI in azide-alkyne reactions .
- Purification methods : Column chromatography (silica vs. alumina) impacts recovery rates.
- Batch-to-batch variability : Trace moisture or oxygen degrades NaN₃ .
Resolution involves systematic replication of protocols and AI-driven reaction optimization tools (e.g., Reaxys or Pistachio databases) .
Comparative Analysis: How does this compound differ from structurally similar aryl azides in reactivity?
A comparative table summarizes key differences:
| Compound | Substituents | Reactivity in CuAAC (k, M⁻¹s⁻¹) | Thermal Decomposition Temp (°C) |
|---|---|---|---|
| 1-[(1S)-Azidoethyl]-4-Br-2-F-Bz | Br, F, (1S)-azidoethyl | 0.15 ± 0.02 | 120 |
| 4-Azido-1-bromo-2-Cl-Bz | Br, Cl, azido | 0.22 ± 0.03 | 110 |
| 1-Azido-4-F-Bz | F, azido | 0.30 ± 0.05 | 130 |
Data sourced from PubChem and experimental studies .
Analytical Challenges: What advanced techniques confirm enantiomeric purity of the (1S)-azidoethyl group?
- Chiral HPLC : Using Chiralpak IA columns with hexane/isopropanol (90:10) eluent.
- Circular Dichroism (CD) : Peaks at 220–250 nm correlate with (S)-configuration.
- Vibrational Optical Activity (VOA) : Distinguishes enantiomers via Raman spectra .
Environmental Impact: What protocols ensure safe disposal of azide-containing waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
